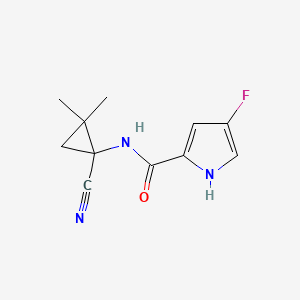
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was initially developed as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis. However, its potential applications have expanded to include organ transplantation, inflammatory bowel disease, and multiple sclerosis.
Mecanismo De Acción
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide selectively inhibits JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, this compound can block the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are involved in the activation and proliferation of T cells, B cells, and natural killer cells. By inhibiting their signaling, this compound can prevent the immune system from attacking the body's own tissues.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and prevent immune cell activation in various animal models and human clinical trials. It has also been found to improve symptoms and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, this compound can also increase the risk of infections and may have other side effects, such as anemia and thrombocytopenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell signaling and function. It can be used in vitro and in vivo to investigate the effects of JAK3 inhibition on immune cell activation, cytokine signaling, and inflammation. However, this compound may have off-target effects on other JAK family members, and its use in animal models and human clinical trials may be limited by its potential side effects and toxicity.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide. One area of interest is the development of more selective JAK3 inhibitors that can reduce the risk of side effects and toxicity. Another area of interest is the investigation of this compound in combination with other immunosuppressive drugs, such as calcineurin inhibitors and mTOR inhibitors, to improve transplant outcomes. Finally, this compound may have potential applications in the treatment of other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes.
Métodos De Síntesis
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2,2-dimethylcyclopropanecarboxylic acid, which undergoes a series of transformations to yield the final product. The key steps in the synthesis include the formation of a cyano group, the introduction of a fluorine atom, and the incorporation of a pyrrole ring.
Aplicaciones Científicas De Investigación
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide has been extensively studied for its immunosuppressive properties. It works by inhibiting a protein called Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, this compound can reduce inflammation and prevent the activation of immune cells. This makes it a promising drug candidate for the treatment of autoimmune diseases and transplant rejection.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-10(2)5-11(10,6-13)15-9(16)8-3-7(12)4-14-8/h3-4,14H,5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMAGWNMNVSRHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=CC(=CN2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

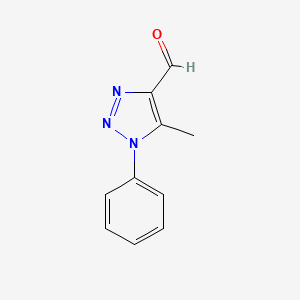
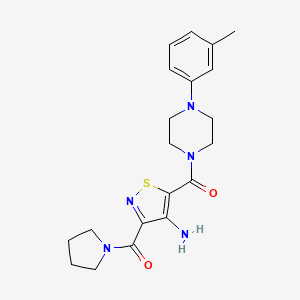
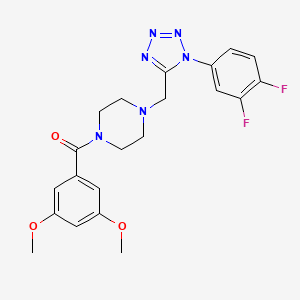
![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)
![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2389027.png)
![5-Fluoro-4-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2389029.png)
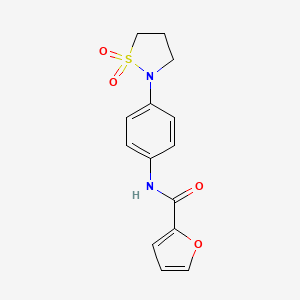
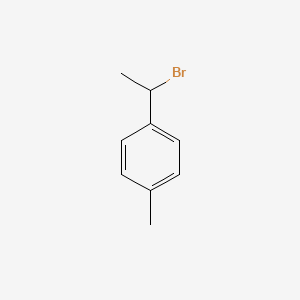
![tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate](/img/structure/B2389033.png)
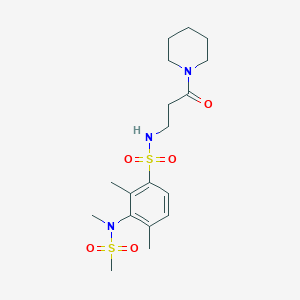
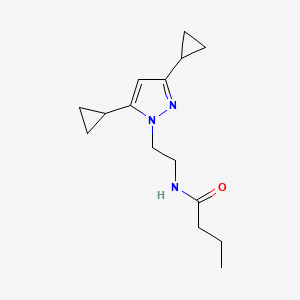
![4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2389042.png)
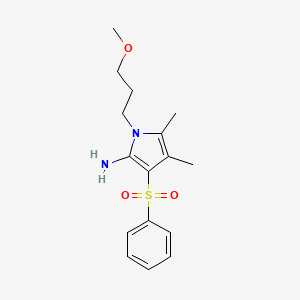
![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)